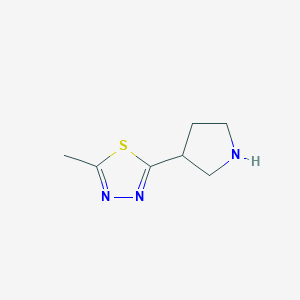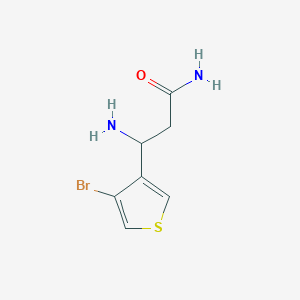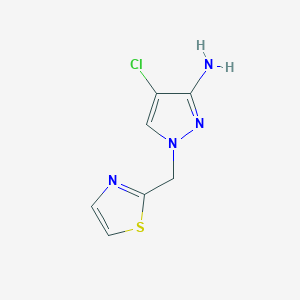
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring in its structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine typically involves the condensation of 1,3-thiazol-2-ylmethylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.
相似化合物的比较
Similar Compounds
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-imidazole-3-amine: Contains an imidazole ring instead of a pyrazole ring.
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrimidine-3-amine: Features a pyrimidine ring in place of the pyrazole ring.
Uniqueness
4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7ClN4S |
|---|---|
分子量 |
214.68 g/mol |
IUPAC 名称 |
4-chloro-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11) |
InChI 键 |
JGYHAZFHZYMMMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CN2C=C(C(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


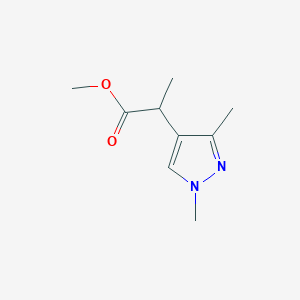
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
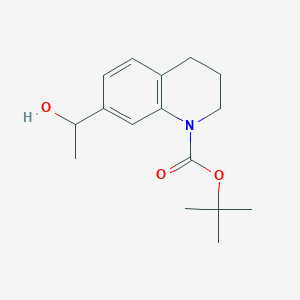
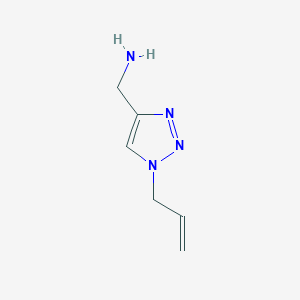
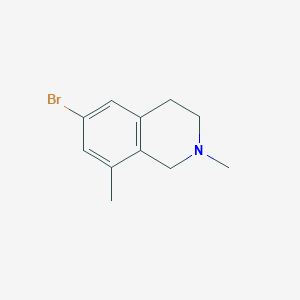
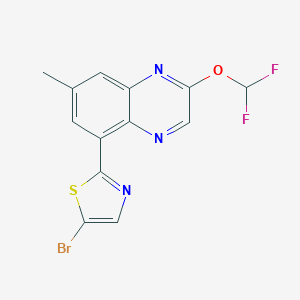
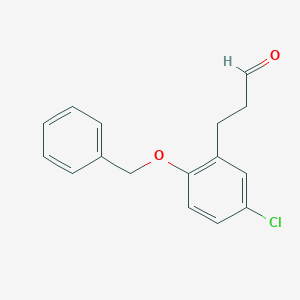


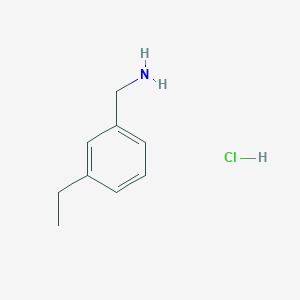
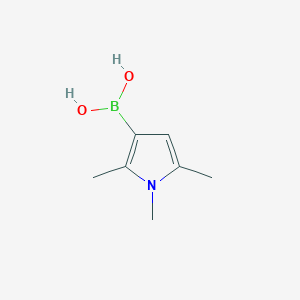
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
